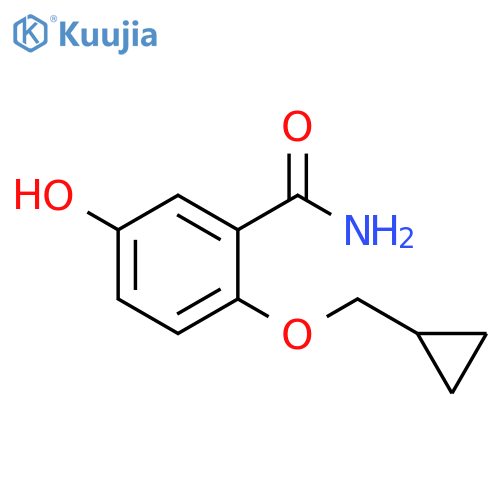

Cas no 1243451-03-7 (2-Cyclopropylmethoxy-5-hydroxybenzamide)

2-Cyclopropylmethoxy-5-hydroxybenzamide 化学的及び物理的性質

名前と識別子

-

- 2-Cyclopropylmethoxy-5-hydroxybenzamide

- Benzamide, 2-(cyclopropylmethoxy)-5-hydroxy-

-

- インチ: 1S/C11H13NO3/c12-11(14)9-5-8(13)3-4-10(9)15-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H2,12,14)

- InChIKey: WLLZHNGHVBOFTK-UHFFFAOYSA-N

- ほほえんだ: C(N)(=O)C1=CC(O)=CC=C1OCC1CC1

2-Cyclopropylmethoxy-5-hydroxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763368-1g |

2-(Cyclopropylmethoxy)-5-hydroxybenzamide |

1243451-03-7 | 98% | 1g |

¥20919.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763368-250mg |

2-(Cyclopropylmethoxy)-5-hydroxybenzamide |

1243451-03-7 | 98% | 250mg |

¥7046.00 | 2024-08-09 |

2-Cyclopropylmethoxy-5-hydroxybenzamide 関連文献

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Shachi Mittal Analyst, 2019,144, 2635-2642

2-Cyclopropylmethoxy-5-hydroxybenzamideに関する追加情報

2-Cyclopropylmethoxy-5-hydroxybenzamide: A Comprehensive Overview

The compound 2-Cyclopropylmethoxy-5-hydroxybenzamide, identified by the CAS number 1243451-03-7, is a fascinating molecule with significant potential in various fields, particularly in pharmaceutical research and development. This compound belongs to the class of benzamides, which are known for their diverse biological activities and applications. The structure of this molecule is characterized by a benzene ring substituted with a hydroxyl group at position 5 and a cyclopropylmethoxy group at position 2. These substituents play a crucial role in determining its physicochemical properties and biological functions.

Recent studies have highlighted the importance of benzamide derivatives in drug discovery, particularly in the context of targeting neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The hydroxyl group at position 5 of the benzene ring contributes to hydrogen bonding capabilities, which are essential for interactions with biological targets. Meanwhile, the cyclopropylmethoxy group at position 2 introduces steric hindrance and enhances lipophilicity, making the compound more bioavailable. These features make 2-Cyclopropylmethoxy-5-hydroxybenzamide a promising candidate for further exploration in medicinal chemistry.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the hydroxyl-substituted benzene ring. This is followed by the introduction of the cyclopropylmethoxy group through nucleophilic aromatic substitution or other suitable methods. The final step involves amide bond formation to complete the benzamide structure. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets rigorous quality standards for use in preclinical studies.

In terms of pharmacological activity, 2-Cyclopropylmethoxy-5-hydroxybenzamide has shown remarkable potential as a modulator of key enzymes involved in neurotransmitter metabolism. For instance, studies have demonstrated its ability to inhibit monoamine oxidase (MAO), an enzyme that plays a critical role in the breakdown of neurotransmitters such as dopamine and serotonin. This activity suggests that the compound could be useful in treating conditions associated with neurotransmitter imbalances, such as depression and anxiety disorders.

Beyond its enzymatic activity, this compound has also been investigated for its antioxidant properties. The hydroxyl group at position 5 contributes to radical scavenging capabilities, making it a potential candidate for combating oxidative stress-related diseases such as cardiovascular disorders and cancer. Recent research has further explored its ability to modulate cellular signaling pathways, particularly those involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are implicated in inflammation and apoptosis.

The application of 2-Cyclopropylmethoxy-5-hydroxybenzamide extends beyond pharmacology into materials science, where its unique structural features make it a valuable component in polymer synthesis and catalysis. Its ability to act as a Lewis acid catalyst has been exploited in various organic transformations, offering new avenues for green chemistry practices.

In conclusion, 2-Cyclopropylmethoxy-5-hydroxybenzamide represents a versatile molecule with wide-ranging applications across multiple disciplines. Its structural diversity, combined with its promising biological activities, positions it as a key player in future research endeavors. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both therapeutic development and industrial applications.

1243451-03-7 (2-Cyclopropylmethoxy-5-hydroxybenzamide) 関連製品

- 2024249-01-0(3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)

- 2680731-25-1(2-(2,2,2-trifluoroacetamido)methylpyridine-3-carboxylic acid)

- 1172969-12-8(1-1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-ylethan-1-amine hydrochloride)

- 848919-05-1(2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile)

- 1174068-98-4(2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester)

- 1805708-82-0(2-(3-Chloropropyl)-4-methylbenzaldehyde)

- 1786954-25-3((3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine)

- 305346-91-2(2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide)

- 89852-91-5(1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)

- 126829-66-1(13-acetoxy-3beta-hydroxy-germacra-1(10)E,4E,7(11)-trien-12,6alpha-olide)